2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide
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Overview
Description
2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring substituted with cyano, fluorophenyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole core, followed by the introduction of the cyano, fluorophenyl, and dimethyl substituents. The final step involves the chlorination of the acetamide group.
Preparation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable nitrile reagent. The fluorophenyl group can be added through a Friedel-Crafts acylation reaction.
Chlorination of Acetamide: The final step involves the chlorination of the acetamide group using thionyl chloride or phosphorus trichloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the acetamide group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new amides or thioamides.
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Materials Science: Investigated for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism by which 2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The cyano and fluorophenyl groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrrole ring provides a stable scaffold that can interact with various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide: Similar structure but with a different position of the fluorine atom.
2-chloro-N-[3-cyano-1-(3-chlorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide: Chlorine instead of fluorine in the phenyl ring.
2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]propionamide: Propionamide instead of acetamide.
Uniqueness
The unique combination of cyano, fluorophenyl, and dimethyl groups in 2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide provides distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and materials science. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Biological Activity
2-Chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide is a compound belonging to the class of N-substituted chloroacetamides. This class has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C16H15ClFN3O with a molecular weight of approximately 319.77 g/mol. The compound features a chloro group, a cyano group, and a pyrrole ring, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of chloroacetamides. For instance, a study screened various N-substituted phenyl-2-chloroacetamides against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with halogenated substituents exhibited enhanced antimicrobial activity due to their lipophilicity, which facilitates membrane penetration .
Table 1: Antimicrobial Efficacy of Related Compounds
Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | MIC (µg/mL) against C. albicans |
---|---|---|---|
2-Chloro-N-[3-cyano-1-(4-fluorophenyl)]acetamide | 3.12 | 12.5 | 10 |
N-(4-chlorophenyl)-2-chloroacetamide | 2.5 | 25 | 15 |
N-(4-fluorophenyl)-2-chloroacetamide | 3.0 | 20 | 12 |
The biological activity of chloroacetamides is largely attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions within microbial cells. The presence of the cyano group enhances the electron-withdrawing capacity of the molecule, increasing its reactivity towards microbial targets .
Study on Antimicrobial Properties
In a study focusing on the antimicrobial properties of newly synthesized chloroacetamides, researchers found that compounds like this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized quantitative structure-activity relationship (QSAR) models to predict biological activity based on structural features .
Antiviral Activity
Another area of interest is the antiviral potential of compounds containing pyrrole structures. Research has indicated that certain pyrrole derivatives show promising activity against viral infections, suggesting that modifications in the structure of chloroacetamides could lead to effective antiviral agents .
Properties
IUPAC Name |
2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethylpyrrol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O/c1-9-10(2)20(12-5-3-4-11(17)6-12)15(13(9)8-18)19-14(21)7-16/h3-6H,7H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPOXEOTXNDOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CCl)C2=CC(=CC=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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